molecular formula C17H26N2O2S B5291623 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane

2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane

Cat. No. B5291623
M. Wt: 322.5 g/mol
InChI Key: WGPGOUZOTHFHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. MS-275 has been found to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and autoimmune disorders.

Mechanism of Action

2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which in turn activates tumor suppressor genes and induces cell cycle arrest and apoptosis in cancer cells. In addition, 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to modulate the expression of various genes involved in cell signaling pathways, leading to its potential therapeutic applications in neurodegenerative diseases and autoimmune disorders.
Biochemical and Physiological Effects:
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines in immune cells, and have neuroprotective effects in animal models of neurodegenerative diseases. 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been shown to modulate the expression of various genes involved in cell signaling pathways, leading to its potential therapeutic applications in a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane is its specificity for HDAC enzymes, which makes it a potent inhibitor of HDAC activity. However, its potency can also be a limitation, as it may lead to off-target effects and toxicity. In addition, 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has a relatively short half-life, which may limit its efficacy in vivo. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.

Future Directions

There are several future directions for the study of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane. One area of research is the development of more potent and selective HDAC inhibitors that can overcome the limitations of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane. Another area of research is the combination of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane with other anticancer agents to enhance its efficacy. In addition, the potential therapeutic applications of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane in neurodegenerative diseases and autoimmune disorders warrant further investigation. Finally, the development of more efficient synthesis methods for 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane may lead to its broader application in scientific research.

Synthesis Methods

2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane can be synthesized using a multi-step process that involves the reaction of 2-phenylethylamine with 2-chloroacetyl chloride to form N-(2-phenylethyl)-2-chloroacetamide. This intermediate is then reacted with N-methylsulfonyl-2-chloroacetamide to form 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane.

Scientific Research Applications

2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit HDAC activity, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
In addition to cancer treatment, 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been studied for its potential in treating neurodegenerative diseases and autoimmune disorders. It has been found to have neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis. 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential as an anti-inflammatory agent.

properties

IUPAC Name

2-methylsulfonyl-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-22(20,21)19-13-10-17(15-19)9-5-11-18(14-17)12-8-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPGOUZOTHFHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(C1)CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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